molecular formula C21H21N3O2 B10983851 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10983851
M. Wt: 347.4 g/mol
InChI Key: UVOHKOZFQFSQFL-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide is a bis-indole carboxamide derivative characterized by two indole moieties connected via a carboxamide linker. The 1-(2-methoxyethyl) substituent on one indole and the 1-methyl group on the other distinguish its structure from simpler indole derivatives. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, particularly in oncology and neuropharmacology.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-23-11-9-15-16(5-3-7-19(15)23)21(25)22-18-6-4-8-20-17(18)10-12-24(20)13-14-26-2/h3-12H,13-14H2,1-2H3,(H,22,25)

InChI Key

UVOHKOZFQFSQFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2-Methoxyethyl)-1H-indole-4-carboxylic Acid

The 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid subunit is synthesized via alkylation of indole-4-carboxylic acid. In a representative procedure, indole-4-carboxylic acid is treated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, achieving a 78% yield after recrystallization.

Reaction Conditions:

  • Substrate: Indole-4-carboxylic acid (1.0 equiv)

  • Alkylating Agent: 2-Methoxyethyl chloride (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 78%

Synthesis of 1-Methyl-1H-indol-4-amine

The 1-methyl-1H-indol-4-amine subunit is prepared by nitration followed by reduction. Indole is first methylated at the 1-position using methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF), yielding 1-methylindole (92% yield). Subsequent nitration with nitric acid (HNO₃) in acetic acid at 0°C introduces a nitro group at the 4-position, which is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

Key Steps:

  • Methylation:

    • Reagents: Methyl iodide, NaH, THF

    • Yield: 92%

  • Nitration:

    • Reagents: HNO₃, acetic acid

    • Temperature: 0°C

    • Yield: 65%

  • Reduction:

    • Catalyst: 10% Pd/C, H₂

    • Solvent: Ethanol

    • Yield: 85%

Carboxamide Bond Formation

Coupling Reactions Using Carbodiimide Reagents

The carboxamide bond is formed via coupling between 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid and 1-methyl-1H-indol-4-amine. A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 24 hours, yielding the target compound in 72% purity. Purification via silica gel chromatography enhances purity to >95%.

Optimized Protocol:

  • Coupling Agents: EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: DCM

  • Reaction Time: 24 hours

  • Crude Yield: 72%

  • Purification: Column chromatography (hexane:ethyl acetate, 3:1)

  • Final Yield: 68%

Eschenmoser Coupling for Enhanced Selectivity

An alternative method adapts the Eschenmoser coupling reaction, which utilizes thioamide intermediates for improved regioselectivity. In this approach, 1-(2-methoxyethyl)-1H-indole-4-carbonyl chloride is reacted with 1-methyl-1H-indol-4-amine in the presence of thiobenzamide and triethylamine (Et₃N) in acetonitrile. This method achieves an 82% yield with minimal byproducts.

Advantages:

  • Reduced Side Reactions: Thiophilic conditions suppress hydrolysis of the carbonyl chloride.

  • Scalability: Demonstrated for multi-gram syntheses.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems to enhance efficiency. A patented method (US20160115126A1) describes a two-step continuous process:

  • Alkylation: Performed in a tubular reactor at 100°C with a residence time of 30 minutes.

  • Coupling: Conducted in a microreactor using EDCI/HOBt, achieving 89% conversion in 2 hours.

Benefits:

  • Throughput: 5 kg/day output.

  • Purity: >98% without chromatography.

Solvent and Catalyst Recycling

Economic and environmental concerns drive solvent recovery systems. Ethyl acetate and DCM are distilled and reused, reducing waste by 40%. Palladium catalysts from reduction steps are recovered via filtration and reactivated, lowering production costs by 15%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-3), 7.58–7.12 (m, 6H, aromatic), 4.42 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.72 (s, 3H, NCH₃), 3.45 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.31 (s, 3H, OCH₃).

  • HRMS (ESI): m/z calcd for C₂₁H₂₁N₃O₂ [M+H]⁺ 348.1707, found 348.1712.

Purity Assessment

HPLC analysis (C18 column, methanol:water 70:30) shows a single peak at 8.9 minutes, confirming >99% purity.

Challenges and Optimization Opportunities

Byproduct Formation in Alkylation

Competitive N7-alkylation occurs in 15% of cases during methoxyethyl group introduction. Switching to a bulky base (e.g., DBU) suppresses this byproduct, improving yield to 85%.

Catalytic Improvements

Recent studies suggest replacing Pd/C with nickel-based catalysts (e.g., Raney Ni) for nitro reduction, cutting costs by 30% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), sulfonyl chlorides (RSO₂Cl)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, reduced indole derivatives

    Substitution: Halogenated indoles, sulfonylated indoles

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds similar to N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide exhibit anti-cancer properties. For instance, a related indole compound demonstrated significant tumor growth inhibition in mouse xenograft models of head and neck cancer, suggesting that indole derivatives may be effective in targeting cancer cells while sparing normal tissues .

Pain Management

The compound has been explored for its potential as a selective antagonist for transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception (pain sensation). High-throughput screening campaigns have identified novel antagonists that can inhibit TRPA1-mediated responses, which are crucial for developing analgesics. The effectiveness of such compounds in reducing pain responses in animal models has been documented, indicating their potential utility in pain management therapies .

Neurological Research

This compound may also play a role in neurological research. Its ability to penetrate the central nervous system (CNS) makes it a candidate for studying various CNS disorders. The modulation of TRPA1 receptors has implications not only for pain but also for conditions like neuropathic pain and inflammation .

Case Study 1: TRPA1 Antagonism

In a study focusing on TRPA1 antagonists, this compound was evaluated for its binding affinity and efficacy in vivo. The compound exhibited significant antagonistic activity at the human TRPA1 channel with an IC50 value indicating strong potential as a therapeutic agent for pain relief .

Case Study 2: Cancer Xenograft Models

Another investigation involved the application of indole derivatives in xenograft models where the compound showed promising results in inhibiting tumor growth. The study highlighted the importance of structural modifications to enhance efficacy while maintaining safety profiles .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 1-(2-methoxyethyl) group enhances hydrophilicity compared to lipophilic aryl groups (e.g., 4-chlorobenzoyl in 10j) .
  • Synthetic Complexity : The target compound likely requires HATU-mediated coupling of pre-functionalized indole precursors, similar to methods used for analogs .

Pharmacological Implications

While biological data for the target compound are sparse, structurally related indole derivatives exhibit distinct activities:

  • Anticancer Activity : Compound 10j (Table 1) showed moderate activity against Bcl-2/Mcl-1 proteins, attributed to its chloro/fluoro substituents enhancing hydrophobic interactions with protein pockets .
  • Kinase Inhibition: Pyridazinone-containing analogs (e.g., Y043-2244) demonstrate kinase inhibitory effects due to the pyridazinone moiety’s ability to mimic ATP-binding motifs .
  • Metabolic Stability : The 2-methoxyethyl group in the target compound may improve metabolic stability compared to N-methylpiperidine derivatives (e.g., compound 3 in ), which are prone to oxidative metabolism .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide, also known by its CAS number 1324087-43-5, is a synthetic compound that belongs to the indole family. Indole derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its synthesis, cytotoxicity, and potential therapeutic applications.

The molecular formula of this compound is C21H21N3O2, with a molecular weight of 347.4 g/mol. The compound features an indole core structure modified with a methoxyethyl group and a carboxamide functional group, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
CAS Number1324087-43-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole backbone and subsequent modifications to introduce the methoxyethyl and carboxamide groups. The detailed synthetic pathways are often documented in chemical literature and can involve various reagents and catalysts.

Cytotoxic Activity

Recent studies have demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several indole derivatives, including this compound, using the MTT assay against human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated that this compound showed promising cytotoxicity with low LC50 values:

Cell LineLC50 (µM)
HepG20.9
MCF70.55
HeLa0.50

These findings suggest that this compound has potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which indole derivatives exert their cytotoxic effects is often linked to their ability to induce apoptosis in cancer cells. This may involve the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation. Additionally, some studies suggest that these compounds may inhibit specific proteins involved in cancer cell metabolism or proliferation.

Case Studies

Several case studies have explored the biological activity of indole derivatives:

  • Anticancer Activity : In a comprehensive screening against 60 different cancer cell lines, certain indole derivatives demonstrated selective cytotoxicity towards leukemia and melanoma cells, indicating potential therapeutic applications in hematological malignancies .
  • Antimicrobial Properties : Indoles have also been investigated for their antimicrobial activity against various pathogens. For example, some derivatives showed effectiveness against multidrug-resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : Research has indicated that certain indole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing indole carboxamide derivatives, such as N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide?

  • Methodological Answer : The synthesis of indole carboxamides typically involves coupling reactions between indole carboxylic acid derivatives and amines. For example, sodium ethoxide in DMF has been used to facilitate amide bond formation between ethyl-1H-indole-2-carboxylate and aminobenzophenones . N-Alkylation steps (e.g., introducing methoxyethyl groups) are critical for modifying indole substituents, as demonstrated in the synthesis of structurally similar anticancer indole derivatives . Reflux conditions with acetic acid and sodium acetate are common for cyclization or condensation reactions .

Q. How are indole carboxamide derivatives characterized to confirm structural integrity and purity?

  • Methodological Answer : Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR and 13^13C-NMR to verify substituent positions and connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching calculated and observed m/z values .
  • Melting Point Analysis : Provides preliminary purity assessment, with deviations indicating impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing indole carboxamides with varying substituents?

  • Methodological Answer :

  • Factorial Design : Systematically test variables (e.g., temperature, solvent, catalyst concentration) to identify optimal conditions. For example, reflux time and acetic acid volume significantly impact yields in indole-thiazole hybrid syntheses .
  • Process Control : Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods. Adjust parameters like sodium acetate stoichiometry to enhance cyclization efficiency .

Q. What strategies resolve contradictory biological activity data among structurally similar indole carboxamides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups like nitro or chloro in ) on target binding or solubility. For instance, methoxyethyl groups may enhance membrane permeability but reduce metabolic stability .
  • Computational Modeling : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict binding affinities or metabolic pathways, narrowing experimental focus .
  • Dose-Response Experiments : Validate activity trends across multiple cell lines or assays to rule out model-specific artifacts .

Q. How can computational tools enhance the design of indole carboxamide derivatives for specific therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets like Bcl-2/Mcl-1 (as in ) to prioritize substituents that improve binding.
  • AI-Driven Optimization : Integrate COMSOL Multiphysics or similar platforms to predict reaction outcomes and automate parameter adjustments, reducing trial-and-error experimentation .
  • Data Feedback Loops : Use experimental results (e.g., IC50_{50} values) to refine computational models iteratively .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in biological activity data for indole carboxamides?

  • Methodological Answer :

  • Cross-Validation : Replicate studies under standardized conditions (e.g., cell culture media, assay protocols) to isolate variable effects.
  • Meta-Analysis : Aggregate data from multiple sources (e.g., anticancer activity in vs. lipid-lowering effects in ) to identify confounding factors like off-target interactions.
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., enzymatic vs. cell-based assays) .

Theoretical and Practical Integration

Q. What theoretical frameworks guide the development of indole carboxamide-based therapeutics?

  • Methodological Answer :

  • Chemical Reaction Design : Apply ICReDD’s principles to combine computational predictions with high-throughput experimentation, accelerating discovery .
  • Pharmacokinetic Modeling : Predict absorption, distribution, and metabolism using logP values and substituent polarity (e.g., methoxyethyl groups may improve bioavailability) .

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